molecular formula C21H28ClN3O5S B2742823 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 872722-70-8

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2742823
CAS No.: 872722-70-8
M. Wt: 469.98
InChI Key: DIORHQVJZIHDKR-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that includes a chlorobenzenesulfonyl group, an oxazinan ring, and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the chlorobenzenesulfonyl group. The final steps involve the attachment of the cyclohexenyl group and the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
  • N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(dimethylamino)ethyl]ethanediamide

Uniqueness

Compared to similar compounds, N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exhibits unique structural features that may confer distinct chemical and biological properties. The presence of the cyclohexenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h5,7-10,19H,1-4,6,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORHQVJZIHDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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